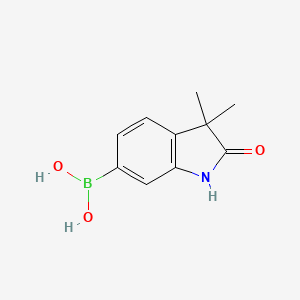
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid: is a boronic acid derivative that features an indole ring system Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the construction of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential medicinal applications include the development of new therapeutic agents. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The indole ring system allows for interactions with various biological targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: (3,3-Dimethyl-2-oxoindolin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile reactivity in organic synthesis. This distinguishes it from other indole derivatives that may not have the same reactivity or applications.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(3,3-dimethyl-2-oxo-1H-indol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-10(2)7-4-3-6(11(14)15)5-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13) |
Clave InChI |
ZNKABIPXUSXBMR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(C(=O)N2)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)
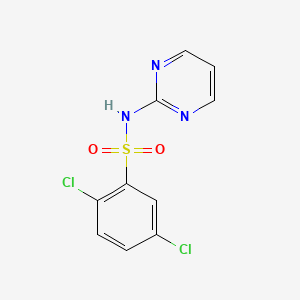
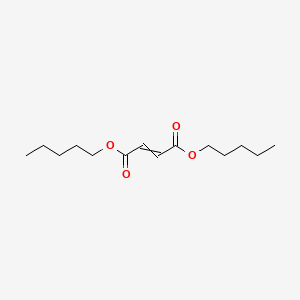



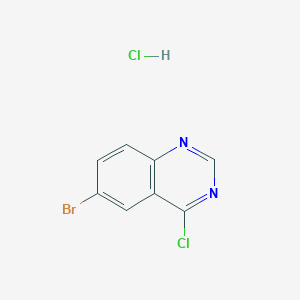
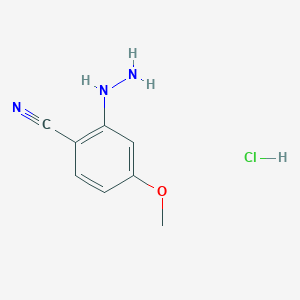
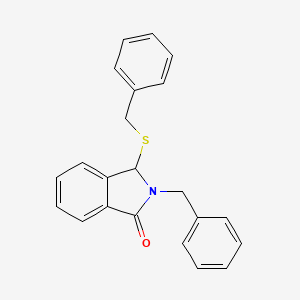
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
